molecular formula C20H13N3O3 B3009711 4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide CAS No. 674803-44-2

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

Cat. No. B3009711
CAS RN: 674803-44-2
M. Wt: 343.342
InChI Key: ZALBQHFNMDYMAC-UHFFFAOYSA-N
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Description

The compound "4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide" is a derivative of 1,3-dioxoisoindolin-2-yl and pyridin-2-yl benzamide. It is related to compounds that have been synthesized and characterized in various studies, which have shown interesting properties such as luminescence, aggregation-enhanced emission, and multi-stimuli-responsive behavior . These compounds are of interest due to their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds involves the condensation of naphthalimide with benzoic acid chloride and amino pyridine derivatives, as seen in the preparation of luminescent compounds with aggregation-enhanced emission properties . Another synthesis route involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization to produce thiadiazolo[2,3-a]pyridine benzamide derivatives . Additionally, direct polycondensation reactions have been used to create optically active polyamides with 1,3-dioxoisoindolin-2-yl units .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, UV-Visible, 1H and 13C NMR, and supported by X-ray crystallography . The crystal structure of N-(1,3-dioxoisoindolin-2yl)benzamide, a closely related compound, was determined to crystallize in the monoclinic space group, with the structure being stabilized by a network of N-H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to form complexes with metals, as seen in the synthesis of copper(II) complexes with thiadiazolo[2,3-a]pyridine benzamide derivatives . These complexes have shown significant cytotoxicity against certain human cancer cell lines, indicating potential medicinal applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds include luminescence in both DMF solution and solid state, with the ability to form nano-aggregates that exhibit enhanced emission in aqueous-DMF solution . The compounds also display mechanochromic properties and can respond to multiple stimuli . The optically active polyamides containing 1,3-dioxoisoindolin-2-yl units are soluble in polar organic solvents and have been characterized by their thermal properties .

properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-pyridin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3/c24-18(22-17-7-3-4-12-21-17)13-8-10-14(11-9-13)23-19(25)15-5-1-2-6-16(15)20(23)26/h1-12H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALBQHFNMDYMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-2-yl)benzamide

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